molecular formula C9H7F2NO2 B13627552 N-(4,5-difluoro-2-formylphenyl)acetamide

N-(4,5-difluoro-2-formylphenyl)acetamide

Cat. No.: B13627552
M. Wt: 199.15 g/mol
InChI Key: OKFNRWMFRRBUCB-UHFFFAOYSA-N
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Description

N-(4,5-difluoro-2-formylphenyl)acetamide is an organic compound with the molecular formula C9H7F2NO2 It is characterized by the presence of two fluorine atoms, a formyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-difluoro-2-formylphenyl)acetamide typically involves the reaction of 4,5-difluoro-2-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize advanced equipment and technology to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-difluoro-2-formylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 4,5-difluoro-2-carboxyphenylacetamide.

    Reduction: 4,5-difluoro-2-aminophenylacetamide.

    Substitution: 4,5-dimethoxy-2-formylphenylacetamide.

Scientific Research Applications

N-(4,5-difluoro-2-formylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-difluoro-2-formylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of its potential anticancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-formylphenyl)acetamide
  • N-(4-fluoro-2-formylphenyl)acetamide
  • N-(4,5-dimethoxy-2-formylphenyl)acetamide

Uniqueness

N-(4,5-difluoro-2-formylphenyl)acetamide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

N-(4,5-difluoro-2-formylphenyl)acetamide

InChI

InChI=1S/C9H7F2NO2/c1-5(14)12-9-3-8(11)7(10)2-6(9)4-13/h2-4H,1H3,(H,12,14)

InChI Key

OKFNRWMFRRBUCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C=O)F)F

Origin of Product

United States

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